molecular formula C9H14N2O3 B12954969 3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid

3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid

Cat. No.: B12954969
M. Wt: 198.22 g/mol
InChI Key: CYVTYCWFHLTUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid typically involves the reaction of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-((1-Isopropyl-1H-pyrazol-4-yl)oxy)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-(1-propan-2-ylpyrazol-4-yl)oxypropanoic acid

InChI

InChI=1S/C9H14N2O3/c1-7(2)11-6-8(5-10-11)14-4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

CYVTYCWFHLTUDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OCCC(=O)O

Origin of Product

United States

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